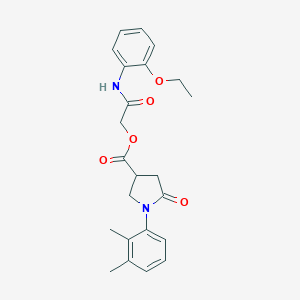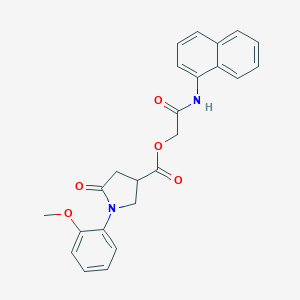
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid, also known as DPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DPPB is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-inflammatory and analgesic agent due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to exhibit antitumor activity and has been investigated as a potential anticancer agent. Furthermore, this compound has been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound selectively inhibits COX-2, which is the isoform of the enzyme that is induced during inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and other inflammatory mediators, which leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, this compound has been shown to exhibit antitumor activity in vitro and in vivo. Furthermore, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid in lab experiments is its selectivity for COX-2, which allows for the specific inhibition of the inflammatory response without affecting the production of prostaglandins that are necessary for normal physiological processes. In addition, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a safe and effective candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid. One potential direction is the further optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. In addition, this compound could be further investigated for its potential applications in the treatment of various inflammatory and neoplastic diseases. Furthermore, the use of this compound as a building block for the synthesis of various organic molecules and polymers could be further explored for its potential applications in materials science. Overall, the unique properties and potential applications of this compound make it a promising candidate for further research and development in various scientific fields.
Métodos De Síntesis
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid can be synthesized through a multistep process that involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with benzaldehyde. The final step involves the hydrolysis of the ester group to yield this compound. The purity and yield of the synthesized product can be improved through various purification techniques, such as column chromatography and recrystallization.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-11(2)17(16-10)13(15(19)20)9-14(18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3,(H,19,20) |
Clave InChI |
JWCXDRLQQIFFKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C |
SMILES canónico |
CC1=CC(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



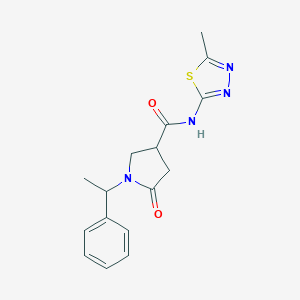
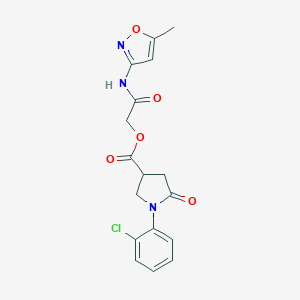

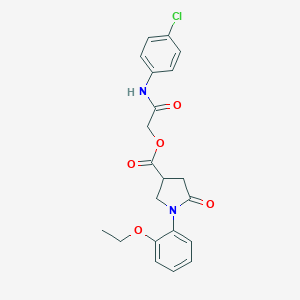
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)


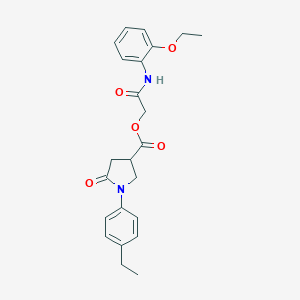
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
